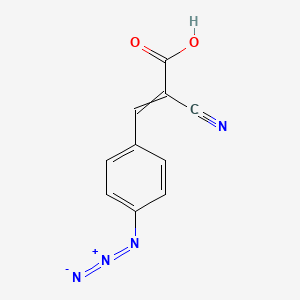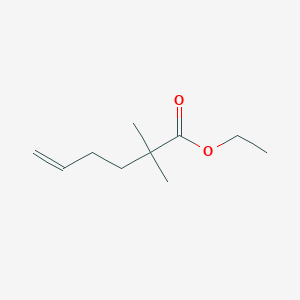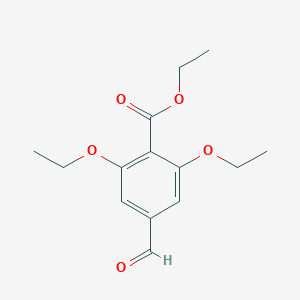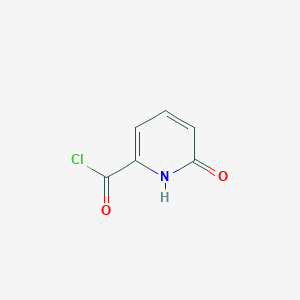
2-ethoxy-3-oxo-succinic acid diethyl ester
概要
説明
2-ethoxy-3-oxo-succinic acid diethyl ester is an organic compound with the molecular formula C10H16O6. . This compound is a diester derivative of succinic acid and is characterized by the presence of ethoxy and oxo functional groups.
準備方法
Synthetic Routes and Reaction Conditions
2-ethoxy-3-oxo-succinic acid diethyl ester can be synthesized through the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . The reaction involves the formation of a carbon-carbon bond between the ethyl cyanacetate and diethyl oxalate, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for diethyl 2-ethoxy-3-oxosuccinate are not widely documented, the general approach involves large-scale Claisen condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-ethoxy-3-oxo-succinic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of diethyl 2-ethoxy-3-carboxysuccinate.
Reduction: Formation of diethyl 2-ethoxy-3-hydroxysuccinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-ethoxy-3-oxo-succinic acid diethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of diethyl 2-ethoxy-3-oxosuccinate involves its reactivity towards nucleophiles and electrophiles. The presence of the oxo group makes it susceptible to nucleophilic attack, while the ethoxy group can undergo substitution reactions. These interactions are crucial in its role as a building block in organic synthesis .
類似化合物との比較
Similar Compounds
Diethyl 2-methyl-3-oxosuccinate: Similar in structure but with a methyl group instead of an ethoxy group.
Diethyl 2-cyano-3-oxosuccinate: Contains a cyano group instead of an ethoxy group.
Uniqueness
2-ethoxy-3-oxo-succinic acid diethyl ester is unique due to the presence of the ethoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of various organic compounds and enhances its versatility in chemical research .
特性
分子式 |
C10H16O6 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
diethyl 2-ethoxy-3-oxobutanedioate |
InChI |
InChI=1S/C10H16O6/c1-4-14-8(10(13)16-6-3)7(11)9(12)15-5-2/h8H,4-6H2,1-3H3 |
InChIキー |
DSPWQLKSFCMYDH-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(=O)C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline](/img/structure/B8588191.png)













